RdRP Kinetics: CTP Specificity
In head-to-head kinetic assays with coxsackievirus B3 3D polymerase (an RNA-dependent RNA polymerase), cognate CTP exhibits a Michaelis constant (Km) of 24 μM, while non-cognate nucleotides act as competitive inhibitors with much higher inhibition constants: GTP (Kic = 500 μM), ATP (Kic = 1300 μM), and UTP (Kic = 3000 μM) [1]. The fold-selectivity for cognate CTP over non-cognate competitors ranges from approximately 21-fold (vs. GTP) to 125-fold (vs. UTP), confirming that CTP cannot be functionally replaced by ATP, GTP, or UTP in polymerase elongation assays without severe kinetic penalty.
| Evidence Dimension | Substrate binding affinity (Km) vs. competitive inhibition (Kic) |
|---|---|
| Target Compound Data | CTP Km = 24 μM |
| Comparator Or Baseline | GTP Kic = 500 μM; ATP Kic = 1300 μM; UTP Kic = 3000 μM |
| Quantified Difference | CTP affinity is 21-fold higher than GTP, 54-fold higher than ATP, and 125-fold higher than UTP |
| Conditions | Coxsackievirus B3 3D polymerase; RNA template with templating guanosine; 2-aminopurine fluorescence reporter assay; 10 nM enzyme |
Why This Matters
Procurement of high-purity CTP is mandatory for accurate kinetic characterization of viral polymerases and for screening antiviral nucleotide analogs, where substitution with ATP or GTP would produce false-negative or artifactually elevated inhibition results.
- [1] Garriga, D.; et al. ATP is an allosteric inhibitor of coxsackievirus B3 polymerase. Biochemistry, 2016, 55(28), 3995–4002. View Source
